molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B1343773
CAS No.: 374794-94-2
M. Wt: 169.26 g/mol
InChI Key: QLDPRSSIBTVEJA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane can be achieved through various methods. One convenient approach involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPRSSIBTVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(O1)CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (10 ml) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate (from step (iv) above; 3.9 g, 13.57 mmol) in dichloromethane (10 ml) and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1) to give the title compound (2.04 g, 89%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

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